(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14092304
InChI: InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

CAS No.:

Cat. No.: VC14092304

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (1R)-1-phenyl-2-pyrrolidin-1-ylethanol
Standard InChI InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1
Standard InChI Key FHBPYEQRIDZSBP-LBPRGKRZSA-N
Isomeric SMILES C1CCN(C1)C[C@@H](C2=CC=CC=C2)O
Canonical SMILES C1CCN(C1)CC(C2=CC=CC=C2)O

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol comprises three distinct moieties:

  • A phenyl group providing aromaticity and hydrophobic interactions.

  • A pyrrolidine ring, a five-membered nitrogen-containing heterocycle capable of hydrogen bonding and conformational flexibility.

  • An ethanol backbone linking the phenyl and pyrrolidine groups, with stereochemistry at the C2 position determining its (R)-configuration.

The compound’s chirality is critical for its interactions with biological targets, particularly neurotransmitter receptors. The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, often leading to differences in therapeutic efficacy and metabolic stability .

Synthesis and Optimization Strategies

Synthesis of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol typically involves stereoselective methods to ensure high enantiomeric purity. Data from patented protocols and organic synthesis databases reveal the following optimized conditions:

Table 1: Representative Synthesis Conditions and Yields

BaseSolventTemperature (°C)Yield (%)
Aqueous K₂CO₃n-BuOH9575
5 N NaOHToluene9387
5 N NaOHTHF6591
NaHCO₃THF6790

Adapted from reaction optimization studies for structurally analogous compounds .

Key steps include:

  • Alkylation of norephedrine derivatives with 1,4-dibromobutane to form the pyrrolidine ring.

  • Stereochemical control via chiral resolution or asymmetric catalysis, often employing tartaric acid derivatives .

  • Purification using recrystallization or chromatography to achieve >98% enantiomeric excess (ee) .

The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while elevated temperatures accelerate ring closure .

Pharmacological Activity and Neuropharmacological Applications

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol demonstrates modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to norephedrine enables interactions with:

  • Dopamine D2 receptors: Partial agonism observed in vitro, suggesting potential antipsychotic applications .

  • Serotonin 5-HT1A receptors: Dose-dependent antagonism in rodent models, implicating utility in anxiety and depression therapeutics .

Table 2: Comparative Receptor Binding Affinities (IC₅₀)

Receptor Subtype(R)-Isomer (nM)(S)-Isomer (nM)
Dopamine D2120 ± 15450 ± 30
5-HT1A85 ± 10220 ± 25

Data derived from radioligand binding assays .

The (R)-enantiomer’s superior affinity aligns with its enhanced in vivo activity, as demonstrated in murine models of depression, where it reduced immobility time in the forced swim test by 40% compared to controls .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to several clinically relevant agents:

  • Antidepressants: Functionalization of the ethanol backbone yields selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration .

  • Analgesics: Derivatization at the pyrrolidine nitrogen produces μ-opioid receptor agonists with reduced abuse liability .

Chiral Auxiliary in Organic Synthesis

Its rigid pyrrolidine framework facilitates asymmetric induction in:

  • Aldol reactions: Enantioselectivity >90% ee achieved in β-hydroxy ketone synthesis.

  • Mannich reactions: Diastereomeric ratios exceeding 10:1 for α,β-diamine products .

Comparative Analysis with Structural Analogs

Modifications to the core structure alter pharmacological profiles:

Table 3: Structure-Activity Relationships of Analogous Compounds

CompoundStructural VariationKey Pharmacological Change
(R)-1-Phenyl-2-piperidinyl-ethanolPiperidine instead of pyrrolidineIncreased D2 receptor selectivity
(R)-1-(4-Fluorophenyl) analogFluorine substitution at phenylEnhanced metabolic stability
(R)-2-(Morpholinyl) derivativeOxygen-containing heterocycleReduced 5-HT1A affinity

Data synthesized from structure-activity relationship (SAR) studies .

The pyrrolidine ring’s smaller size and higher basicity compared to piperidine analogs optimize receptor-ligand hydrogen bonding, explaining the parent compound’s balanced dopaminergic-serotonergic activity .

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